A Technical Guide to 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione: Synthesis, Properties, and Therapeutic Potential
A Technical Guide to 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione: Synthesis, Properties, and Therapeutic Potential
This guide provides an in-depth technical overview of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis and the known reactivity of related isatoic anhydrides, this document will explore the chemical properties, a robust synthetic pathway, and the prospective applications of this molecule for researchers, chemists, and professionals in pharmaceutical development.
Introduction: The Significance of Fluorinated Benzoxazinediones
The 1H-benzo[d][1][2]oxazine-2,4-dione scaffold, commonly known as isatoic anhydride, is a cornerstone in heterocyclic chemistry. These compounds are valued as versatile precursors for a wide array of nitrogen-containing heterocycles, including quinazolinones, benzodiazepines, and acridones, many of which exhibit significant biological activities.[1] The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[3][4] Consequently, 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione emerges as a highly promising building block for the synthesis of novel therapeutic agents, combining the reactivity of the isatoic anhydride core with the advantageous properties conferred by fluorine substitution. Oxazine derivatives, in general, have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5]
Physicochemical Properties
While extensive experimental data for 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione is not widely published, its core chemical properties can be reliably predicted based on data from its parent compound and other halogenated analogues.
| Property | Predicted Value/Information |
| Molecular Formula | C₈H₃F₂NO₃ |
| Molecular Weight | 199.11 g/mol |
| Appearance | Expected to be a crystalline solid. |
| Melting Point | Likely to be higher than the unsubstituted 1H-benzo[d][1][2]oxazine-2,4-dione (m.p. 228-232 °C) due to stronger intermolecular forces.[6] |
| Solubility | Expected to have low solubility in water and higher solubility in polar aprotic organic solvents such as DMSO, DMF, and THF. |
| Spectroscopic Data | ¹H NMR: Aromatic protons are expected to show complex splitting patterns due to H-F and F-F coupling. The N-H proton will likely appear as a broad singlet at a downfield chemical shift (>11 ppm in DMSO-d₆). ¹³C NMR: Carbon signals will exhibit splitting due to C-F coupling. The carbonyl carbons are expected around 160 ppm and 148 ppm. ¹⁹F NMR: Two distinct signals are expected for the fluorine atoms at the 5 and 7 positions. IR (cm⁻¹): Characteristic peaks for N-H stretching (~3200-3300), C=O stretching of the anhydride (~1760 and ~1720), and C-F stretching (~1100-1300). |
| CAS Number | 1196151-35-5[7] |
Synthesis and Reactivity
The synthesis of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione can be efficiently achieved through a two-step process starting from the corresponding 2-amino-3,5-difluorobenzoic acid. This method, adapted from established procedures for similar analogues, is advantageous due to its mild reaction conditions and potential for scalability.[1][8]
Synthetic Pathway
The proposed synthesis involves the initial protection of the amino group of 2-amino-3,5-difluorobenzoic acid, followed by a cyclization reaction.
Experimental Protocol
Step 1: Synthesis of N-(Ethoxycarbonyl)-2-amino-3,5-difluorobenzoic Acid
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To a stirred solution of 2-amino-3,5-difluorobenzoic acid in a 4:1 mixture of acetone and water, add sodium carbonate and sodium bicarbonate to maintain a basic pH.
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Cool the mixture in an ice bath and add ethyl chloroformate dropwise.
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Allow the reaction to stir at room temperature until completion (monitored by TLC).
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Acidify the reaction mixture with HCl to a pH of 2.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-protected amino acid.[1]
Step 2: Synthesis of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione
-
Dissolve the N-(Ethoxycarbonyl)-2-amino-3,5-difluorobenzoic acid in anhydrous tetrahydrofuran (THF).
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Add a 5-fold molar excess of thionyl chloride (SOCl₂) to the solution at room temperature.
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Stir the reaction mixture for 7-8 hours, monitoring the progress by HPLC.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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The resulting solid is then filtered, washed with diethyl ether, and dried to afford the final product.[1]
Reactivity Profile
5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione is an electrophilic molecule, with the two carbonyl carbons being susceptible to nucleophilic attack. The fluorine atoms at positions 5 and 7 are electron-withdrawing, which is expected to enhance the electrophilicity of the carbonyl groups compared to the non-fluorinated analogue.
The reaction with nucleophiles typically proceeds via the opening of the anhydride ring, followed by various subsequent transformations depending on the nucleophile and reaction conditions.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione make it a highly attractive starting material for the synthesis of novel drug candidates. The isatoic anhydride core provides a versatile platform for the construction of various heterocyclic systems known to possess a wide range of biological activities.
Potential Therapeutic Areas:
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Oncology: Many quinazolinone derivatives, readily synthesized from isatoic anhydrides, are known to act as kinase inhibitors and have been developed as anticancer agents. The fluorine substituents on the benzoxazinedione ring can potentially enhance the binding affinity and selectivity of the resulting compounds for their biological targets.
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Infectious Diseases: The benzoxazine scaffold is present in a number of compounds with demonstrated antimicrobial and antiviral activities. 5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione can serve as a precursor for novel antibiotics and antiviral agents with potentially improved pharmacological profiles.
-
Central Nervous System (CNS) Disorders: Benzodiazepines, accessible from isatoic anhydrides, are a well-known class of drugs targeting the CNS. The introduction of fluorine can modulate the lipophilicity of these molecules, thereby influencing their ability to cross the blood-brain barrier and their overall pharmacokinetic properties.
The strategic placement of fluorine atoms can significantly impact the electronic and steric properties of the final molecules, leading to improved potency, selectivity, and metabolic stability.
Conclusion
5,7-Difluoro-1H-benzo[d]oxazine-2,4-dione is a valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. Its synthesis is achievable through a straightforward and efficient protocol. The enhanced electrophilicity due to fluorine substitution, combined with the inherent reactivity of the isatoic anhydride core, makes it a powerful tool for the development of next-generation pharmaceuticals. Further exploration of the reactivity of this compound and the biological evaluation of its derivatives are warranted to fully unlock its potential in drug discovery.
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